4-Fluoro-[1,1'-biphenyl]-3-amine
Overview
Description
4-Fluoro-[1,1’-biphenyl]-3-amine is an organic compound belonging to the class of biphenyls, which are characterized by two benzene rings connected by a single carbon-carbon bond. The presence of a fluorine atom at the 4-position and an amine group at the 3-position on one of the benzene rings gives this compound unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative. For example, 4-fluorobromobenzene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for 4-Fluoro-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include iron powder, hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides can be used under basic conditions.
Major Products
Oxidation: 4-Fluoro-[1,1’-biphenyl]-3-nitroso or 4-Fluoro-[1,1’-biphenyl]-3-nitro.
Reduction: 4-Fluoro-[1,1’-biphenyl]-3-amine.
Substitution: 4-Hydroxy-[1,1’-biphenyl]-3-amine or 4-Alkoxy-[1,1’-biphenyl]-3-amine.
Scientific Research Applications
4-Fluoro-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-[1,1’-biphenyl]-4-amine: Similar structure but with the amine group at the 4-position.
4-Fluoro-[1,1’-biphenyl]-2-amine: Similar structure but with the amine group at the 2-position.
4-Fluoro-[1,1’-biphenyl]-3-nitro: Similar structure but with a nitro group instead of an amine.
Uniqueness
4-Fluoro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-fluoro-5-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZECBBDNMEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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